molecular formula C16H30O3 B8223218 11-Oxohexadecanoic acid CAS No. 2388-81-0

11-Oxohexadecanoic acid

Cat. No. B8223218
CAS RN: 2388-81-0
M. Wt: 270.41 g/mol
InChI Key: ANQQVTWQIBPDKQ-UHFFFAOYSA-N
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Description

11-Oxohexadecanoic acid is a long-chain fatty acid.

Scientific Research Applications

Synthesis and Analytical Techniques

  • Synthesis and High-Performance Liquid Chromatography (HPLC) Detection : The synthesis of related compounds like 3-oxohexadecanoyl-CoA is crucial for studying bifunctional proteins in peroxisomes. This process involves several steps like the Reformatsky reaction and is significant for studying proteins like D-bifunctional protein and L-bifunctional protein. The synthesized compounds' behavior under various HPLC conditions is also explored (Tsuchida et al., 2017).

Nanotechnology and Materials Science

  • Nanoparticle Synthesis and Sensing Applications : The creation of fluorescent gold nanoclusters using compounds like 11-mercaptoundecanoic acid demonstrates innovative approaches in nanotechnology. These nanoclusters are employed for sensitive and selective detection of metal ions, showcasing their potential in sensing technologies (Sun et al., 2013).
  • Functionalization of Nanoparticles : Alkanethiolate-functionalized core/shell Fe3O4/Au nanoparticles, synthesized using acids like 11-mercaptoundecanoic acid, are significant in analytical chemistry. These nanoparticles interact with various target molecules, displaying applications in material science and surface chemistry (Zhao et al., 2008).

Biochemistry and Pharmacology

  • Study of Jasmonate Levels in Plants : Research into hydroxylated forms of jasmonates in potato stolons and tubers involves compounds like 11-OH-JA. This is crucial for understanding the biochemistry of plant growth and development, particularly in tuber formation in potatoes (Cenzano et al., 2005).
  • Novel Anti-Inflammatory Agents : The synthesis and evaluation of new 11-oxooleanolic acid derivatives for anti-inflammatory applications highlight the potential of modifying natural products for therapeutic uses. These compounds show potent anti-inflammatory effects, providing insights into new drug development strategies (Jin et al., 2021).

Environmental and Food Chemistry

  • Transformation in Wastewater Treatment : The transformation of oxcarbazepine and metabolites of similar compounds in wastewater treatment plants and sand filters involves processes like oxidative cleavage, highlighting the environmental chemistry of pharmaceuticals and their metabolites (Kaiser et al., 2014).
  • Quantification in Food and Environmental Samples : New methods for quantifying phenolic acids in food and environmental samples, including techniques like HPIC, are essential for the analysis of compounds like 11-oxododecanoic acid. These methods are significant for both scientific research and routine analysis in food and environmental sciences (Mallipattu et al., 2010).

properties

IUPAC Name

11-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQQVTWQIBPDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313883
Record name 11-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030978
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2388-81-0
Record name 11-Oxohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2388-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030978
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 75 °C
Record name 11-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030978
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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